3,4-Difluoro-l-phenylalanine
CAS No.: 31105-90-5
Cat. No.: VC21541931
Molecular Formula: C9H9F2NO2
Molecular Weight: 201.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 31105-90-5 |
---|---|
Molecular Formula | C9H9F2NO2 |
Molecular Weight | 201.17 g/mol |
IUPAC Name | (2S)-2-amino-3-(3,4-difluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Standard InChI Key | PRAWYXDDKCVZTL-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@@H](C(=O)[O-])[NH3+])F)F |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)F)F |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])F)F |
Chemical Structure and Properties
3,4-Difluoro-L-phenylalanine is a phenylalanine derivative characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This fluorination pattern significantly alters the electronic properties of the phenyl group while maintaining the core amino acid functionality.
Basic Chemical Information
The compound possesses the molecular formula C₉H₉F₂NO₂ with a molecular weight of 201.17 g/mol . It is also known by the systematic name Alanine, 3-(3,4-difluorophenyl)-, L- (8CI) according to Chemical Abstracts nomenclature . The CAS registry number assigned to this compound is 31105-90-5, providing a unique identifier in chemical databases .
Physical and Chemical Properties
The physicochemical properties of 3,4-Difluoro-L-phenylalanine are significantly influenced by the presence of the two fluorine atoms on the aromatic ring. Fluorine's high electronegativity alters the electron distribution within the molecule, affecting its reactivity, stability, and binding characteristics. These modifications create distinctive properties that differentiate it from non-fluorinated phenylalanine.
Property | Value/Description |
---|---|
Molecular Formula | C₉H₉F₂NO₂ |
Molecular Weight | 201.17 g/mol |
CAS Number | 31105-90-5 |
Appearance | Crystalline solid (typical for amino acids) |
Stereochemistry | L-configuration (S-enantiomer) |
Solubility | Limited water solubility; often requires preparation of stock solutions with appropriate solvents |
Storage Recommendation | -20°C for standard storage; -80°C for extended preservation (up to 6 months) |
Structural Characteristics
The stereochemistry of 3,4-Difluoro-L-phenylalanine is particularly important for its biological applications. The L-configuration corresponds to the naturally occurring amino acid stereochemistry in proteins. The difluorination pattern affects the electron density of the aromatic ring, which can influence the compound's interactions with biological targets, including enzymes and receptors.
Synthesis Methods
Several synthetic approaches have been developed to prepare fluorinated phenylalanine derivatives, including 3,4-Difluoro-L-phenylalanine. The synthetic strategies vary in complexity, efficiency, and stereoselectivity.
Cross-Coupling Approaches
One effective method for synthesizing fluorinated phenylalanines involves palladium-catalyzed cross-coupling reactions. This approach typically utilizes fluoroiodobenzenes as starting materials, which undergo coupling reactions with appropriate amino acid precursors . For example, fluoroiodobenzenes can be coupled with iodoalanine derivatives using Pd₂(dba)₃ and SPhos as catalytic systems to yield the corresponding fluorinated phenylalanines in good to excellent yields .
Erlenmeyer Azalactone Method
The Erlenmeyer azalactone synthesis represents another valuable approach for preparing fluorinated phenylalanines. This method involves the condensation of fluorinated benzaldehydes with N-acetylglycine or N-benzoylglycine in the presence of acetic anhydride and sodium acetate. The resulting oxazolones undergo reductive ring cleavage to afford the desired fluorinated phenylalanine analogues . This synthetic route has been successfully applied to prepare various fluorinated phenylalanines, including difluorinated variants.
Knoevenagel Condensation
Fluorinated phenylalanines can also be synthesized via Knoevenagel condensation of methyl isocyanoacetate with fluorinated benzaldehydes in the presence of Cu(I) catalysts and base. The resulting cinnamate derivatives are subsequently hydrogenated and deprotected to yield the fluorinated phenylalanines . This method offers a relatively straightforward approach to racemic fluorinated phenylalanines, which can be further resolved to obtain enantiomerically pure compounds.
Photooxidative Cyanation
A protecting group-free, semicontinuous process has been reported for the synthesis of racemic fluorinated phenylalanine hydrochlorides starting from benzylamines. This method involves singlet oxygen-driven photooxidative cyanation using tetraphenylporphyrin (Tpp), followed by acid-mediated hydrolysis of the intermediate α-amino nitrile . While this approach is particularly noted for the synthesis of 4-fluorophenylalanine, similar strategies could potentially be adapted for the preparation of 3,4-difluoro variants.
Applications in Research and Development
3,4-Difluoro-L-phenylalanine has emerged as a valuable compound with diverse applications across pharmaceutical research, peptide chemistry, and biomedical investigations.
Peptide Synthesis and Modification
One of the primary applications of 3,4-Difluoro-L-phenylalanine is in peptide synthesis, where it serves as a specialized building block for the development of novel therapeutic agents . The incorporation of this fluorinated amino acid into peptide structures can significantly enhance their pharmaceutical properties:
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Increased metabolic stability: Fluorination often reduces susceptibility to enzymatic degradation
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Enhanced membrane permeability: The increased hydrophobicity conferred by fluorine atoms can improve cellular uptake
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Modified bioactivity: The unique electronic properties of the difluorophenyl group can alter binding affinity and selectivity for biological targets
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Improved pharmacokinetic profile: Fluorinated peptides frequently exhibit extended half-lives in vivo
The unique fluorinated structure can enhance the stability and bioactivity of peptides, making them more suitable for therapeutic applications .
Drug Development
Researchers leverage the distinctive properties of 3,4-Difluoro-L-phenylalanine to design and optimize drugs targeting specific biological pathways . The difluorophenyl group can improve binding affinity to certain receptors, making it a valuable component in pharmaceutical development . This enhanced receptor interaction is primarily attributed to the electronic effects and conformational changes induced by the fluorine substituents.
Bioconjugation Applications
The compound is employed in bioconjugation processes, where it can be attached to biomolecules for targeted drug delivery systems . This approach enhances the efficacy of treatments while potentially minimizing side effects through more precise targeting . The strategic incorporation of 3,4-Difluoro-L-phenylalanine into bioconjugates allows researchers to exploit its unique physicochemical properties for improved therapeutic outcomes.
Fluorine Chemistry Studies
3,4-Difluoro-L-phenylalanine plays an important role in the broader field of fluorine chemistry research, particularly as it relates to biological activity . The incorporation of this compound into various molecular scaffolds allows scientists to explore fluorine's effects on biological systems, which is crucial in medicinal chemistry for developing more effective drugs .
Application | Key Benefits | Research Focus |
---|---|---|
Peptide Synthesis | Enhanced stability, improved bioactivity | Therapeutic peptide development |
Drug Development | Improved receptor binding, optimized pharmacokinetics | Target-specific pharmaceuticals |
Bioconjugation | Targeted delivery, reduced side effects | Drug delivery systems |
Fluorine Chemistry | Structure-activity relationships, metabolic stability | Medicinal chemistry optimization |
Neuropharmacology | Novel mechanisms, enhanced BBB penetration | Neurological disorder treatments |
Research in Neuropharmacology
The compound has shown potential applications in neuropharmacology, particularly in the study of neurotransmitter systems . These investigations offer valuable insights into potential treatments for neurological disorders, where the unique properties of fluorinated amino acids may provide advantages over conventional therapeutic approaches .
Comparative Analysis with Other Fluorinated Phenylalanines
The properties and applications of 3,4-Difluoro-L-phenylalanine can be better understood when compared to other fluorinated phenylalanine derivatives.
Structural Variations and Their Impact
Different fluorination patterns on the phenylalanine structure result in distinct physicochemical properties. For instance, mono-fluorinated variants such as 4-fluoro-L-phenylalanine or 3-fluoro-L-phenylalanine demonstrate different electronic distributions compared to the 3,4-difluoro counterpart. The position and number of fluorine atoms significantly affect the compound's lipophilicity, dipole moment, and hydrogen bonding capabilities.
Functional Distinctions
Studies have demonstrated that various fluorinated phenylalanines exhibit different behaviors in biological systems. For example, pentafluorophenylalanine (Pff) has been used to stabilize proteins for potential applications in various protein-based biotechnologies . This "fluoro-stabilization effect" represents an important property that varies among different fluorinated phenylalanine derivatives.
Specialized Applications
While 3,4-Difluoro-L-phenylalanine has its specific applications, other fluorinated variants have found specialized uses. For instance, certain fluorinated phenylalanines have been incorporated into proteasome inhibitors like bortezomib or epoxymicin, leading to increased efficiency as anticancer agents . Additionally, some fluorinated derivatives have been developed as radiopharmaceutical agents for positron emission tomography (PET) imaging .
Current Research and Future Directions
The field of fluorinated amino acids, including 3,4-Difluoro-L-phenylalanine, continues to evolve with new applications and enhanced understanding of their properties.
Emerging Applications in Enzyme Engineering
Recent research has explored the incorporation of fluorinated amino acids into enzyme structures to modify their properties. For instance, the incorporation of fluorinated tyrosine derivatives into ω-transaminases has resulted in enzymes with increased thermal stability while preserving their catalytic activity and substrate selectivity . Similar approaches with 3,4-Difluoro-L-phenylalanine may offer promising avenues for engineering enzymes with enhanced stability and novel catalytic properties.
Applications in Materials Science
Beyond pharmaceutical applications, fluorinated amino acids are increasingly being investigated for their potential in materials science. The distinctive properties of compounds like 3,4-Difluoro-L-phenylalanine may contribute to the development of novel biomaterials with unique characteristics, such as enhanced stability, altered self-assembly behavior, or modified surface properties.
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